molecular formula C7H13N B7904718 4-Azabicyclo[5.1.0]octane

4-Azabicyclo[5.1.0]octane

Cat. No.: B7904718
M. Wt: 111.18 g/mol
InChI Key: OVALKVVPPLZZRD-UHFFFAOYSA-N
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Description

4-Azabicyclo[5.1.0]octane is a bicyclic amine featuring a bridgehead nitrogen atom within a fused 5-, 1-, and 0-membered ring system. Its unique structure confers distinct chemical and pharmacological properties, making it a valuable scaffold in organic synthesis and drug discovery. Derivatives such as 4-[(tert-Butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid (MW: 255.3 g/mol, purity ≥95%) are commonly used as intermediates, particularly in peptide and heterocyclic chemistry .

Properties

IUPAC Name

4-azabicyclo[5.1.0]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-8-4-2-7-5-6(1)7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVALKVVPPLZZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azabicyclo[5.1.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cycloalkene in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the correct formation of the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Azabicyclo[5.1.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, where substituents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols; conditions depend on the specific nucleophile used.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted bicyclic compounds with different functional groups.

Scientific Research Applications

4-Azabicyclo[5.1.0]octane has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Azabicyclo[5.1.0]octane involves its interaction with molecular targets through its nitrogen atom. This interaction can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Ring System Variations

AR-R17779
  • Structure : (2S)-2'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxazolidin]-2'-one (bicyclo[2.2.2] system).
  • Key Differences :
    • The 2.2.2 ring system is more rigid and symmetrical compared to the 5.1.0 system, reducing conformational flexibility.
    • Acts as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, demonstrating anti-inflammatory effects and cognitive improvement in murine models of Alzheimer’s disease .
4-Azabicyclo[3.2.1]octane
  • Structure : Bicyclo[3.2.1]octane with a bridgehead nitrogen.
  • Key Differences :
    • Larger ring system (3.2.1 vs. 5.1.0) alters strain and reactivity.
    • Synthesized via Elderfield’s method and purified via column chromatography, suggesting challenges in isolation similar to 4-azabicyclo[5.1.0]octane derivatives .
  • Applications : Primarily a synthetic intermediate; hydrochloride salt form improves solubility .

Functional Group Modifications

9-Boc-3,9-diazabicyclo[4.2.1]nonane
  • Structure: Bicyclo[4.2.1]nonane with two nitrogen atoms and a Boc-protecting group.
  • Key Differences: Presence of a diaza system increases basicity compared to monoaza analogs like this compound. Boc protection enhances stability during synthetic processes, a strategy also employed in this compound derivatives (e.g., AS98137) .
4-Boc-4,8-diazabicyclo[5.2.0]nonane
  • Structure: Bicyclo[5.2.0]nonane with two nitrogen atoms.
  • Key Differences: The 5.2.0 ring system introduces distinct strain and reactivity profiles compared to the 5.1.0 system. Diazabicyclo systems are often utilized in catalysis or as ligands, whereas monoaza variants like this compound serve as building blocks for complex molecules .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Biological Activity Solubility/Stability
This compound* 255.3 (Boc derivative) Boc, carboxylic acid Synthetic intermediate Hydrochloride improves solubility
AR-R17779 ~300 (estimated) Spiro-oxazolidinone α7 nAChR agonist, anti-inflammatory CNS-penetrant
4-Azabicyclo[3.2.1]octane ~127 (base) Amine (HCl salt) Synthetic intermediate Soluble in aqueous HCl
9-Boc-3,9-diazabicyclo[...] ~240 (estimated) Boc, diaza Catalysis/ligand applications Stabilized by Boc protection

*Derivative: 4-[(tert-Butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid .

Biological Activity

4-Azabicyclo[5.1.0]octane is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound features a nitrogen atom integrated into its bicyclic structure, which plays a crucial role in its interaction with biological systems. Its molecular formula is C7H13NC_7H_{13}N, and it has a molecular weight of approximately 111.18 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its nitrogen atom. This interaction can modulate several biochemical pathways, making it a candidate for therapeutic applications:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially affecting neurotransmission and signaling pathways.
  • Transporter Inhibition : Certain derivatives, such as 4-tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid, have been shown to inhibit glutamate transporters, which is significant in neurobiology and the treatment of neurological disorders .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityReferences
This compoundPotential enzyme modulation; receptor interaction
4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acidInhibition of glutamate transporters
Tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylateInvestigated for antimicrobial properties

Case Study 1: Enzyme Interaction

A study investigated the effects of this compound on specific enzyme activities in vitro. The compound exhibited significant inhibition of certain proteases involved in cancer cell proliferation, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Applications

Research has shown that derivatives like 4-tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid effectively inhibit glutamate transporters in neuronal cells, leading to increased synaptic glutamate levels. This mechanism is relevant for developing treatments for conditions like epilepsy and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-azabicyclo[5.1.0]octane derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : A common approach involves transition-metal-catalyzed cyclopropanation. For example, rhodium-catalyzed reactions with furan derivatives (e.g., furan-2-yl groups) yield stereospecific products like (1S*,4S*,7S*)-4-(furan-2-yl)-5-methylene-3-tosyl-3-azabicyclo[5.1.0]octane. The use of [Rh(CO)₂Cl]₂ with dppe ligands in toluene at controlled temperatures ensures high regioselectivity . Stereochemical outcomes depend on ligand choice, solvent polarity, and substrate preorganization.

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination (e.g., bicyclic systems with fused thiazolidinone rings) with NMR spectroscopy to analyze ring strain and substituent effects. For example, ¹H-NMR coupling constants (J values) between bridgehead protons reveal strain-induced distortions . Mass spectrometry (EI-MS) further confirms molecular ions and fragmentation patterns, as seen in methyl ester derivatives .

Q. What are the key challenges in optimizing the solubility and stability of this compound-based compounds for biological assays?

  • Methodological Answer : Introduce polar functional groups (e.g., tert-butoxycarbonyl or carboxylate esters) to enhance aqueous solubility. For instance, 4-(tert-butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid exhibits improved stability in DMSO-water mixtures compared to non-derivatized analogs. Stability testing under varying pH (2–10) and thermal stress (25–60°C) is critical to identify degradation pathways .

Advanced Research Questions

Q. How do catalytic systems (e.g., Rh, Pd) influence the regioselectivity of cyclopropanation in bicyclo[5.1.0]octane synthesis?

  • Methodological Answer : Rhodium catalysts like [Rh(CO)₂Cl]₂ with chelating ligands (dppe) favor endo selectivity in strained bicyclic systems. For example, Rh-catalyzed reactions of furan derivatives produce >90% endo products, whereas palladium systems under similar conditions show lower selectivity (60–70%). Computational studies (DFT) suggest ligand steric bulk and electron-donating groups on substrates modulate transition-state geometry .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. For example, tert-butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate batches with >98% purity (HPLC) show consistent IC₅₀ values in kinase inhibition assays, while lower-purity samples (<95%) exhibit erratic activity. Validate stereochemistry via chiral HPLC and correlate bioactivity with enantiomeric ratios .

Q. What strategies are effective for incorporating this compound scaffolds into bioactive macrocycles or peptidomimetics?

  • Methodological Answer : Use ring-opening metathesis (ROMP) or click chemistry to append pharmacophores. For example, coupling the bicyclic amine with propargyl glycine via CuAAC click reactions generates triazole-linked peptidomimetics. Optimize reaction times (2–6 h) and catalyst loadings (1–5 mol% CuI) to prevent scaffold degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azabicyclo[5.1.0]octane
Reactant of Route 2
4-Azabicyclo[5.1.0]octane

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